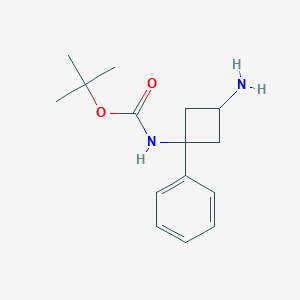

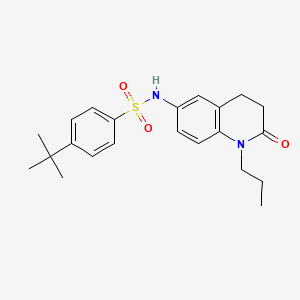

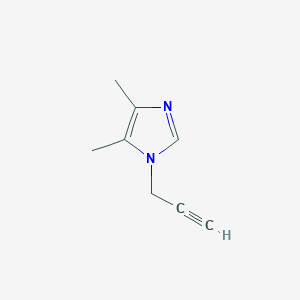

![molecular formula C24H20N2O2S B2752884 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-65-9](/img/structure/B2752884.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems . The modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .Chemical Reactions Analysis

Thiazoles are used in drug development, for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections, as hypnotics, fibrinogen receptor antagonists with antithrombotic activity, and new inhibitors of bacterial DNA gyrase B .Wirkmechanismus

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide is a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. PTP1B dephosphorylates the insulin receptor and its downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. This compound inhibits PTP1B by binding to its active site and preventing its enzymatic activity. This leads to increased insulin sensitivity and glucose uptake in various tissues.

Biochemical and Physiological Effects:

This compound has been shown to have significant biochemical and physiological effects in various tissues. In vitro studies have demonstrated that this compound increases insulin sensitivity and glucose uptake in adipocytes, hepatocytes, and myocytes. In vivo studies have also shown that this compound improves glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which allows for the specific investigation of its role in various physiological processes. This compound is also stable and easy to synthesize, which makes it a convenient tool for research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. This compound also has some off-target effects, which may complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the use of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide in scientific research. One direction is the investigation of its role in cancer, as PTP1B has been shown to be overexpressed in many types of cancer. Another direction is the development of more potent and selective inhibitors of PTP1B, which may have better therapeutic potential. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide involves the reaction of 4-bromo-1-biphenyl with thiazole-2-amine in the presence of a palladium catalyst to form 4-(thiazol-2-yl)biphenyl. This intermediate is then reacted with 3-phenoxypropanoyl chloride to yield this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield.

Wissenschaftliche Forschungsanwendungen

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide has been extensively used in scientific research to investigate the role of PTP1B in insulin signaling and glucose homeostasis. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake in various tissues. This compound has also been used to study the role of PTP1B in other physiological processes, such as cancer, obesity, and inflammation.

Eigenschaften

IUPAC Name |

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTLGHHIZOKFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

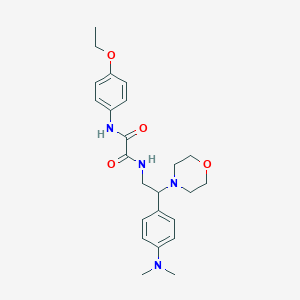

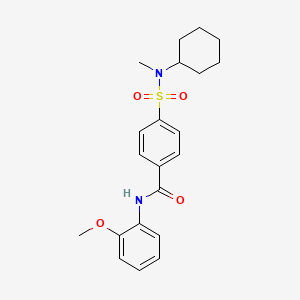

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)

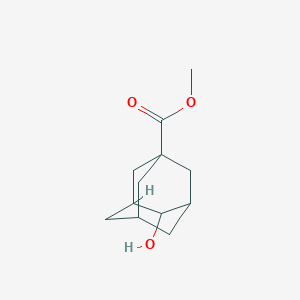

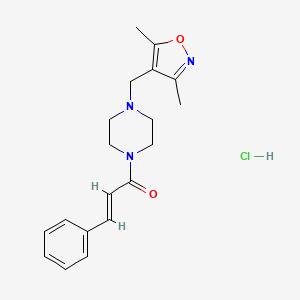

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)

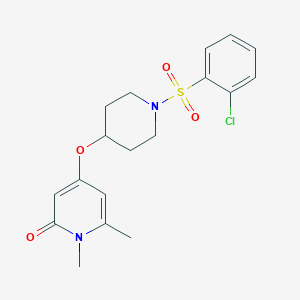

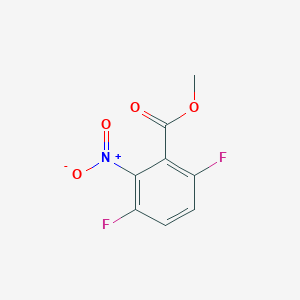

![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)